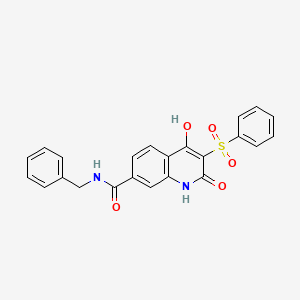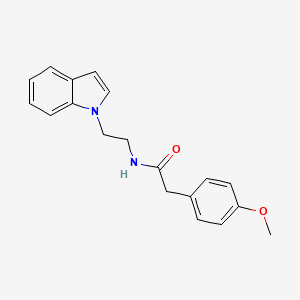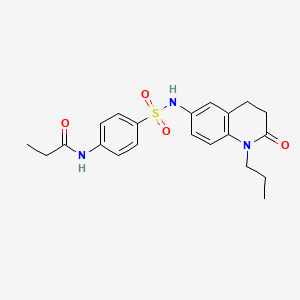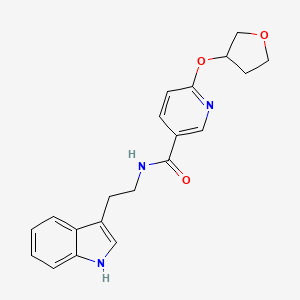
N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" is not directly mentioned in the provided papers. However, the papers do discuss various nicotinamide derivatives and their synthesis, properties, and potential applications. Nicotinamide, a derivative of vitamin B3, is a core structure in these studies and is known for its role in biological systems as part of NAD+ and NADP+ coenzymes .
Synthesis Analysis
The synthesis of nicotinamide derivatives is a common theme in the provided papers. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized, showing herbicidal activity . Another study reported the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives with affinities for 5-HT3 and dopamine D2 receptors . Additionally, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was synthesized, and its structure was determined using various analytical techniques . These studies demonstrate the diverse synthetic approaches and the importance of structural modifications to achieve desired biological activities.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the crystal structure of novel N-(arylmethoxy)-2-chloronicotinamides was studied to understand their herbicidal activity and structure-activity relationships . The structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD, GC–MS analysis, element analysis, and NMR spectroscopy . These analyses are essential to confirm the identity of synthesized compounds and to guide further modifications for enhanced activity.
Chemical Reactions Analysis
The papers describe various chemical reactions involving nicotinamide and its derivatives. For instance, the reaction of ethylene oxide with nicotinamide under mild conditions was investigated, yielding a hydroxyethyl derivative . Another study detailed the reactions of N-1-Naphthyl-3-oxobutanamide with different reagents to yield various nicotinamide derivatives . These reactions are important for the synthesis of new compounds with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The solubility, partitioning, and transdermal permeation of nicotinamide were studied in association with parabens, showing that nicotinamide can affect the solubility and permeation of other compounds . The synthesis of a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) was also reported, which could be used as a tool for studying enzyme-catalyzed reactions . Understanding these properties is essential for the development of nicotinamide derivatives as pharmaceuticals or cosmeceuticals.
Aplicaciones Científicas De Investigación
Fluorescent Analogs for Biochemical Studies Nicotinamide adenine dinucleotide (NAD+) and its derivatives are crucial coenzymes in various biological processes. A study by Barrio et al. (1972) synthesized a fluorescent analog of NAD+, highlighting its utility in studying enzymatic activities. This analog showed significant fluorescence upon enzymatic hydrolysis, indicating its potential as a probe in biochemical assays.
Therapeutic Potential in Multiple Diseases Research by Maiese et al. (2009) discussed nicotinamide's role in cellular energy metabolism and its impact on oxidative stress, inflammation, and cellular survival. This indicates that derivatives of nicotinamide, like the compound , may hold therapeutic potential across a range of diseases by modulating these pathways.
Inhibitors for Cancer Research A study by Bai et al. (2016) focused on designing inhibitors targeting nicotinamide phosphoribosyltransferase (NAMPT), essential for NAD production in cancer cells. The development of potent NAMPT inhibitors underscores the importance of nicotinamide derivatives in cancer research and therapy.
Dermatological Applications Nicotinamide has been identified as an effective compound in dermatology for its moisturizing, anti-inflammatory, and depigmenting properties Otte et al. (2005). The derivative may offer similar benefits, underscoring its potential in cosmetic and dermatological formulations.
Corrosion Inhibition Research on nicotinamide derivatives has extended into the field of materials science, where Chakravarthy et al. (2014) explored their use as corrosion inhibitors for steel. This highlights the compound's potential applications beyond biomedical research, offering insights into its versatility.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(15-5-6-19(23-12-15)26-16-8-10-25-13-16)21-9-7-14-11-22-18-4-2-1-3-17(14)18/h1-6,11-12,16,22H,7-10,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFSUKSVANXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)


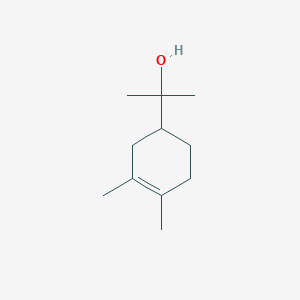
![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)
![N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2542827.png)
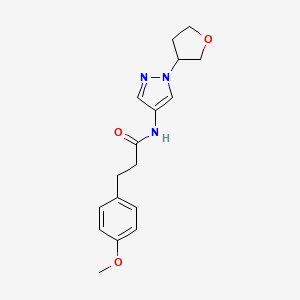

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)

